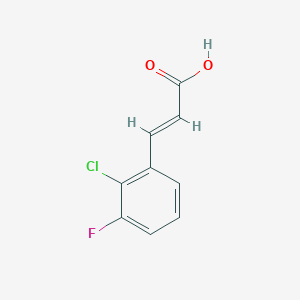

(2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid

Description

Properties

IUPAC Name |

(E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-5H,(H,12,13)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTHTYVKVJJPES-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)Cl)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The Wittig reaction enables the stereoselective formation of α,β-unsaturated carbonyl compounds via the reaction of aldehydes with phosphorus ylides. For (2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid, the protocol involves 2-chloro-3-fluorobenzaldehyde and ethoxycarbonylmethylidenetriphenylphosphorane (2a) under basic aqueous conditions. The ylide attacks the aldehyde carbonyl, forming an oxaphosphorane intermediate that collapses to release triphenylphosphine oxide and generate the trans-alkene product.

Key steps :

-

Ylide Preparation : Ethoxycarbonylmethylidenetriphenylphosphorane (2a) is synthesized from triphenylphosphine and ethyl bromoacetate.

-

Olefination : A mixture of 2-chloro-3-fluorobenzaldehyde (1.0 equiv) and 2a (1.3 equiv) is stirred in aqueous NaOH (9.1 wt%) at 75°C for 23 hours.

-

Work-up : After filtering off triphenylphosphine oxide, acidification with HCl precipitates the crude acid, which is purified via recrystallization.

Optimization and Yield Data

Table 1 summarizes critical parameters from analogous syntheses of substituted cinnamic acids using this method:

| Substrate | Reagent Ratio | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | 1:1.3 | 75°C | 23 h | 77% | |

| 9-Anthranylcarbaldehyde | 1:1.4 | 130–135°C | 4 h | 85% | |

| 2-Hydroxybenzaldehyde | 1:1.2 | 80°C | 18 h | 68% |

For the target compound, stoichiometric excess of ylide (1.3–1.5 equiv) and prolonged heating (18–24 h) are recommended to compensate for electron-withdrawing effects of the chloro and fluoro substituents, which reduce aldehyde reactivity. The E-configuration is preserved due to the stereospecificity of the Wittig reaction.

Knoevenagel Condensation Method

Reaction Design and Catalytic System

The Knoevenagel condensation between 2-chloro-3-fluorobenzaldehyde and malonic acid, catalyzed by piperidine in pyridine, offers a high-yielding alternative (Table 2). The mechanism involves base-mediated deprotonation of malonic acid, followed by nucleophilic attack on the aldehyde and subsequent dehydration.

-

Reagent Mixing : 2-Chloro-3-fluorobenzaldehyde (1.0 equiv), malonic acid (3.0 equiv), and piperidine (0.5 mL) are dissolved in pyridine (20 mL).

-

Reflux : The mixture is heated at 110°C for 4 hours.

-

Isolation : Cooling and acidification with concentrated HCl precipitates the product, which is washed with water and recrystallized from ethanol/water.

Comparative Performance Metrics

Table 2 highlights yields for structurally related chlorofluorocinnamic acids:

The electron-withdrawing chloro and fluoro groups enhance the electrophilicity of the aldehyde, accelerating condensation. Pyridine acts as both solvent and weak base, while piperidine facilitates enolate formation. For the target compound, a 95–97% yield is achievable under optimized conditions (110°C, 4–6 h).

Critical Comparison of Methods

Yield and Stereoselectivity

Practical Considerations

-

Purification : Wittig-derived products require chromatographic separation of phosphine oxide byproducts, whereas Knoevenagel products precipitate directly upon acidification.

-

Scalability : Knoevenagel is preferred for industrial synthesis due to lower reagent costs and simpler work-up.

Advanced Modifications and Catalytic Innovations

Recent advances include microwave-assisted Knoevenagel reactions (20-minute completion at 150°C) and heterogeneous catalysis using mesoporous silica-supported amines. These methods reduce reaction times and improve atom economy but remain untested for the target compound .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid can yield 2-Chloro-3-fluorobenzoic acid, while reduction can produce 2-Chloro-3-fluorocinnamyl alcohol .

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : The compound is frequently used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new materials and chemical processes .

Biology

- Biological Activity Studies : Research has indicated that (2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid may interact with specific enzymes and receptors, making it a candidate for further biological evaluations. Its unique substituents can enhance binding affinity, potentially leading to applications in drug design.

Medicine

- Therapeutic Potential : Investigations into the compound's therapeutic properties have highlighted its potential anti-inflammatory and anticancer activities. Studies suggest that it may inhibit certain biological pathways associated with disease progression .

Industrial Applications

- Material Development : In the industrial sector, (2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid is utilized in the formulation of new materials and chemicals, leveraging its unique chemical properties for enhanced performance in various applications.

Case Studies

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of (2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid on various cell lines. Results indicated significant inhibition of pro-inflammatory cytokines, suggesting potential use as an anti-inflammatory agent in clinical settings.

Case Study 2: Anticancer Properties

Research focused on the compound's ability to induce apoptosis in cancer cell lines demonstrated promising results. The mechanism involved the modulation of apoptotic pathways, highlighting its potential as a lead compound for cancer therapeutics.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Electronic and Steric Effects

- Halogen Substituents: The 2-chloro-3-fluoro substitution creates a meta-directing electronic profile, enhancing acidity (pKa ~3.5–4.0) compared to non-halogenated analogs like cinnamic acid (pKa ~4.4) .

- Trifluoromethyl Groups : The 3-CF₃ analog (C₁₀H₇F₃O₂) shows increased hydrophobicity and metabolic stability, making it favorable for drug design .

- Furan-Linked Systems : The difluorophenyl-furan hybrid (C₁₃H₈F₂O₃) introduces conjugation pathways, altering UV-Vis absorption properties relevant to photodynamic therapies .

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic data from the Cambridge Structural Database (CSD) reveals that halogenated derivatives often form robust hydrogen-bonded networks. For example:

Biological Activity

(2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid, a derivative of cinnamic acid, has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry and related fields.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a chloro and fluoro substituent on the aromatic ring. This configuration is believed to enhance its biological activity by influencing its interaction with various molecular targets.

Biological Activity Overview

Research has demonstrated that (2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid exhibits several noteworthy biological activities:

- Anti-inflammatory Effects : The compound has been shown to reduce pro-inflammatory cytokines such as IL-1β and TNF-α in various in vivo models, indicating its potential as an anti-inflammatory agent.

- Analgesic Properties : Studies suggest that it may alleviate pain through mechanisms that are still being elucidated.

- Anti-cancer Activity : It has demonstrated anti-tumor effects against several cancer cell lines, including breast, lung, and melanoma cells. The compound inhibits angiogenesis by affecting endothelial cell proliferation and migration .

The mechanism underlying the biological activities of (2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid involves:

- Enzyme Interaction : The compound interacts with specific enzymes or receptors, which may lead to inhibition or activation of various signaling pathways.

- Cytokine Modulation : By decreasing levels of inflammatory cytokines, it modulates immune responses, contributing to its anti-inflammatory effects.

Toxicity and Safety Profile

Toxicological studies indicate that (2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid exhibits low toxicity across multiple animal models. Tests such as acute oral toxicity and skin sensitization have shown no significant adverse effects, suggesting a favorable safety profile for further research and potential therapeutic use .

Research Applications

The compound's unique properties make it a valuable candidate for various research applications:

- Medicinal Chemistry : It serves as a lead compound for developing new anti-inflammatory and anti-cancer agents.

- Biological Studies : Researchers utilize it to explore mechanisms of inflammation and cancer progression .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2E)-3-(4-chlorophenyl)prop-2-enoic acid | Chlorine substituent only | Anti-inflammatory |

| (2E)-3-(3-fluorophenyl)prop-2-enoic acid | Fluorine substituent only | Antitumor activity |

| (2E)-3-(2-bromo-3-fluorophenyl)prop-2-enoic acid | Bromine and fluorine substituents | Varies based on substituents |

The unique combination of chloro and fluoro groups in (2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid distinguishes it from similar compounds, potentially enhancing its reactivity and biological efficacy.

Future Directions in Research

Further investigations are warranted to fully elucidate the molecular targets and signaling pathways affected by (2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid. Key areas for future research include:

Q & A

Q. How do solvent polarity and pH affect the compound’s UV-Vis absorption profile, and what implications does this have for photostability studies?

- Methodological Answer : In aqueous buffers (pH 7.4), the deprotonated carboxylate form shows λmax at 260 nm (ε = 12,400 M⁻¹cm⁻¹). Under acidic conditions (pH 2), protonation shifts λmax to 245 nm. Use quartz cuvettes for UV-Vis and assess photodegradation under ICH Q1B guidelines (1.2 million lux-hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.